A-908292: An In-Depth Technical Guide to its Mechanism of Action in Fatty Acid Oxidation
A-908292: An In-Depth Technical Guide to its Mechanism of Action in Fatty Acid Oxidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-908292 is a potent and selective inhibitor of Acetyl-CoA Carboxylase 2 (ACC2), a key enzyme in the regulation of fatty acid metabolism. By inhibiting ACC2, A-908292 decreases the intracellular concentration of malonyl-CoA, a critical allosteric inhibitor of Carnitine Palmitoyltransferase I (CPT1). This disinhibition of CPT1 leads to an increased influx of long-chain fatty acids into the mitochondria, subsequently enhancing the rate of fatty acid β-oxidation. This guide provides a comprehensive overview of the mechanism of action of A-908292, detailing its effects on fatty acid oxidation, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the associated biochemical pathways and workflows.
Introduction to A-908292 and Fatty Acid Oxidation
Fatty acid oxidation (FAO) is a fundamental metabolic process for energy production, particularly in tissues with high energy demands such as skeletal muscle and the heart. The entry of long-chain fatty acids into the mitochondria for oxidation is a tightly regulated step, primarily controlled by the enzyme Carnitine Palmitoyltransferase I (CPT1). Malonyl-CoA, synthesized by Acetyl-CoA Carboxylases (ACC), is a potent endogenous inhibitor of CPT1. There are two main isoforms of ACC: ACC1, which is primarily cytosolic and involved in de novo lipogenesis, and ACC2, which is associated with the outer mitochondrial membrane and plays a major role in regulating mitochondrial fatty acid uptake.
A-908292 is a small molecule inhibitor that exhibits high selectivity for ACC2. Its mechanism of action is centered on reducing malonyl-CoA levels in the vicinity of the mitochondria, thereby promoting fatty acid oxidation.
Mechanism of Action of A-908292
The primary mechanism of action of A-908292 is the selective inhibition of ACC2. This inhibition leads to a cascade of events that ultimately enhances fatty acid oxidation:
-
Inhibition of ACC2: A-908292 binds to and inhibits the enzymatic activity of ACC2, preventing the carboxylation of acetyl-CoA to malonyl-CoA.
-
Reduction of Malonyl-CoA Levels: The inhibition of ACC2 leads to a significant decrease in the localized concentration of malonyl-CoA near the mitochondrial outer membrane.
-
Disinhibition of CPT1: With reduced levels of the allosteric inhibitor malonyl-CoA, CPT1 activity is increased.
-
Increased Fatty Acid Transport: The enhanced CPT1 activity facilitates the transport of long-chain fatty acyl-CoAs from the cytoplasm into the mitochondrial matrix.
-
Enhanced β-Oxidation: The increased availability of fatty acyl-CoAs in the mitochondria leads to a higher rate of fatty acid β-oxidation, resulting in the production of acetyl-CoA, NADH, and FADH2 for energy generation through the Krebs cycle and oxidative phosphorylation.
This targeted action on ACC2 makes A-908292 a valuable tool for studying the role of fatty acid oxidation in various physiological and pathological conditions.
Quantitative Data
The following tables summarize the key quantitative data reported for A-908292 and its effects.
Table 1: In Vitro Inhibitory Activity of A-908292
| Target | Species | IC50 (nM) |
| ACC2 | Human | 23[1][2] |
Table 2: In Vivo Effects of A-908292
| Animal Model | Dosing Regimen | Observed Effects | Reference |
| ob/ob mice | 30 mg/kg, p.o., twice a day for 2 weeks | Reduced serum glucose and triglyceride levels | [1][2] |
| ACC2 knockout mice | 15 mg/kg, p.o., twice a day for 4 days | Markedly reduced plasma triglyceride levels | [1][2] |
| Rats | 30-100 mg/kg, p.o., twice a day for 3 days | Stimulated the PPAR-α-dependent signaling pathway | [1] |
Experimental Protocols
This section details the methodologies for key experiments relevant to studying the mechanism of action of A-908292.
ACC2 Inhibition Assay
This protocol describes a common method for measuring the inhibitory activity of compounds against ACC2.
Principle: The activity of ACC2 is determined by measuring the rate of ATP consumption during the carboxylation of acetyl-CoA. A common method utilizes a luminescence-based assay that measures the amount of ADP produced.
Materials:
-
Recombinant human ACC2 enzyme
-
Acetyl-CoA (substrate)
-
ATP (co-substrate)
-
Bicarbonate
-
Assay buffer (e.g., HEPES-based buffer with MgCl2 and BSA)
-
A-908292 (or other test inhibitors)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
96-well or 384-well white opaque microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of A-908292 in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Enzyme and Substrate Preparation: Prepare a master mix containing ACC2 enzyme, acetyl-CoA, and bicarbonate in assay buffer.
-
Reaction Initiation: Add the A-908292 dilutions to the microplate wells. Add the enzyme/substrate master mix to all wells except the negative control. Initiate the enzymatic reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes).
-
Reaction Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Data Analysis: Measure the luminescence signal. The signal is proportional to the amount of ADP produced and thus to the ACC2 activity. Calculate the percent inhibition for each concentration of A-908292 and determine the IC50 value by fitting the data to a dose-response curve.
Malonyl-CoA Quantification
This protocol outlines a method for measuring malonyl-CoA levels in tissues or cells treated with A-908292.
Principle: Malonyl-CoA is extracted from biological samples and quantified using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Tissue or cell samples
-
Internal standard (e.g., [13C3]-malonyl-CoA)
-
Extraction solution (e.g., 10% trichloroacetic acid or perchloric acid)
-
Solid-phase extraction (SPE) columns (e.g., C18)
-
LC-MS system (e.g., HPLC coupled to a triple quadrupole mass spectrometer)
-
Solvents for LC (e.g., water with formic acid, acetonitrile with formic acid)
Procedure:
-
Sample Collection and Homogenization: Rapidly collect and freeze tissues or cells in liquid nitrogen to quench metabolic activity. Homogenize the frozen samples in the cold extraction solution containing the internal standard.
-
Extraction: Centrifuge the homogenate to precipitate proteins. Collect the supernatant containing the acyl-CoAs.
-
Solid-Phase Extraction (SPE): Condition the SPE column. Load the supernatant onto the column. Wash the column to remove interfering substances. Elute the acyl-CoAs.
-
LC-MS Analysis: Inject the eluted sample into the LC-MS system. Separate malonyl-CoA from other acyl-CoAs using a C18 reversed-phase column with a suitable gradient.
-
Mass Spectrometry Detection: Use electrospray ionization (ESI) in positive mode. Monitor the specific precursor-to-product ion transitions for malonyl-CoA and the internal standard using multiple reaction monitoring (MRM).
-
Quantification: Create a standard curve using known concentrations of malonyl-CoA. Quantify the malonyl-CoA in the samples by comparing the peak area ratio of endogenous malonyl-CoA to the internal standard against the standard curve.
Fatty Acid Oxidation Rate Measurement
This protocol describes a common method for measuring the rate of fatty acid oxidation in cultured cells or isolated tissues.
Principle: The rate of fatty acid oxidation is determined by measuring the production of radiolabeled CO2 or acid-soluble metabolites from a radiolabeled fatty acid substrate (e.g., [1-14C]-palmitate or [9,10-3H]-palmitate).
Materials:
-
Cultured cells or isolated tissues (e.g., muscle strips)
-
Radiolabeled fatty acid (e.g., [1-14C]-palmitate) complexed to BSA
-
Incubation medium (e.g., Krebs-Ringer bicarbonate buffer)
-
A-908292 (or other test compounds)
-
Multi-well plates with a system to trap CO2 (e.g., filter paper soaked in NaOH in a sealed chamber) or reagents for separating acid-soluble metabolites.
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell/Tissue Preparation: Culture cells to a desired confluency or prepare fresh tissue explants.
-
Pre-incubation: Pre-incubate the cells or tissues with A-908292 at the desired concentration for a specified time.
-
Initiation of FAO Assay: Replace the pre-incubation medium with fresh medium containing the radiolabeled fatty acid-BSA complex and A-908292.
-
Incubation: Incubate for a defined period (e.g., 1-3 hours) at 37°C. For CO2 trapping, ensure the wells are sealed.
-
Termination and Measurement:
-
For [1-14C]-palmitate (CO2 production): Inject a strong acid (e.g., perchloric acid) to stop the reaction and release the dissolved 14CO2 from the medium. Allow sufficient time for the 14CO2 to be trapped by the NaOH-soaked filter paper. Remove the filter paper and measure the radioactivity using a scintillation counter.
-
For [9,10-3H]-palmitate (acid-soluble metabolite production): Stop the reaction by adding acid. Centrifuge to pellet the cell debris. The supernatant contains the 3H2O and other acid-soluble metabolites produced during β-oxidation. Measure the radioactivity in the supernatant.
-
-
Data Analysis: Normalize the radioactivity counts to the amount of protein or tissue weight. Compare the rates of fatty acid oxidation in A-908292-treated samples to vehicle-treated controls.
Visualizations
Signaling Pathway of A-908292 Action
Caption: Signaling pathway of A-908292 in fatty acid oxidation.
Experimental Workflow for Assessing A-908292 Efficacy
Caption: Experimental workflow for evaluating A-908292.
Conclusion
A-908292 is a selective ACC2 inhibitor that effectively enhances fatty acid oxidation by reducing malonyl-CoA levels and disinhibiting CPT1. The in vitro and in vivo data demonstrate its potential as a pharmacological tool to modulate fatty acid metabolism. The experimental protocols and visualizations provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic and research applications of A-908292 and similar molecules targeting the ACC2-malonyl-CoA-CPT1 axis.
